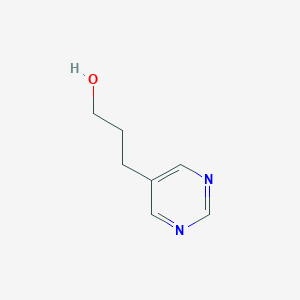
3-(Pyrimidin-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(Pyrimidin-5-yl)propan-1-ol and its derivatives typically involves condensation reactions, starting from corresponding vinylpyrimidins or through reactions involving amino triazole with pyranones. For instance, Kvita and Schweizer (1989) synthesized (pyrimidin-5-yl)-2-propionic acids as potential anti-inflammatory agents, starting from 5-vinylpyrimidins, indicating a foundational method for producing pyrimidin-5-yl derivatives (Kvita & Schweizer, 1989). Similarly, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized by Lahmidi et al. (2019), showcasing advanced methods of pyrimidine synthesis (Lahmidi et al., 2019).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques like NMR and IR are common in analyzing the molecular structure of 3-(Pyrimidin-5-yl)propan-1-ol derivatives. The crystal structure and spectroscopic characterizations provide insights into the geometrical parameters and electronic configurations of the compounds. For example, the crystal structure and UV studies of two uracil derivatives by Yao et al. (2013) contribute to the understanding of pyrimidin-5-yl derivatives' molecular arrangements (Yao et al., 2013).
Chemical Reactions and Properties
3-(Pyrimidin-5-yl)propan-1-ol and its derivatives undergo various chemical reactions, including condensation, cyclization, and nucleophilic substitution, leading to a wide array of pyrimidine-based compounds with potential biological activities. For instance, Vlasov et al. (2018) developed syntheses leading to antimicrobial active compounds, highlighting the chemical versatility and potential applications of these derivatives (Vlasov et al., 2018).
Physical Properties Analysis
The physical properties, including solubility, melting points, and stability, are crucial for understanding the behavior of these compounds in various environments and their formulation into usable pharmaceutical agents. The DSC–TGA techniques used by Yao et al. (2013) to study the thermal stabilities of uracil derivatives provide valuable data on the physical stability of these compounds under different conditions (Yao et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, bond formation, and interactions with biological targets, are essential for the development of pyrimidin-5-yl derivatives as drugs. The synthesis and evaluation of compounds for antimicrobial activity, as conducted by Vlasov et al. (2018), demonstrate the potential therapeutic applications of these compounds based on their chemical properties (Vlasov et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-pyrimidin-5-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-3-1-2-7-4-8-6-9-5-7/h4-6,10H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRMYOKASADLHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597690 |
Source


|
| Record name | 3-(Pyrimidin-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-5-yl)propan-1-ol | |
CAS RN |
174456-29-2 |
Source


|
| Record name | 3-(Pyrimidin-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




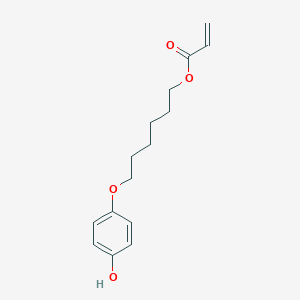



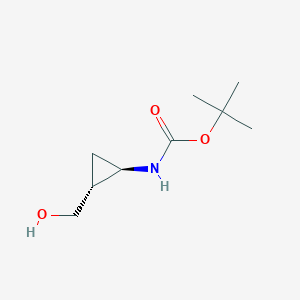


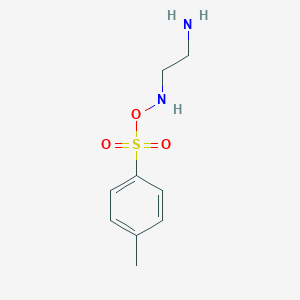
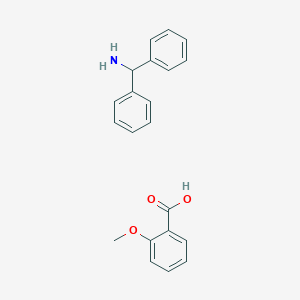
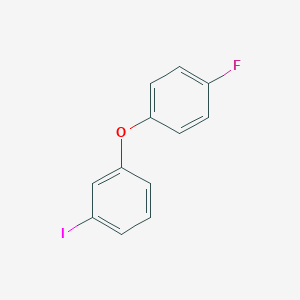
![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)